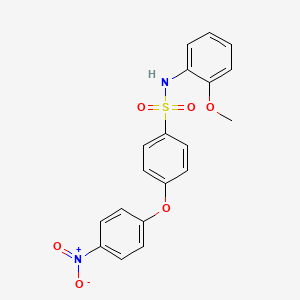
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline
描述
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline varies depending on its application. In OLEDs, it acts as a hole transport material, facilitating the movement of positive charges through the device. As a fluorescent probe, it binds to metal ions, causing a change in its fluorescence intensity. In photodynamic therapy, it produces reactive oxygen species upon light irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline exhibits low toxicity and has no significant effects on the biochemical and physiological processes in living organisms. However, further studies are required to determine its long-term effects and potential toxicity.
实验室实验的优点和局限性
One of the primary advantages of using 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline in lab experiments is its high purity and yield, which makes it suitable for various applications. However, its limited solubility in water and other common solvents can pose challenges in some experiments, and its high cost can limit its use in certain applications.
未来方向
There are several future directions for research on 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline. One potential area of research is in the development of new applications for this compound in the field of organic electronics, such as in the development of more efficient OLEDs. Another area of research is in the development of new photosensitizers for photodynamic therapy, where this compound has shown promising results. Additionally, further studies are required to determine its potential toxicity and long-term effects on living organisms.
Conclusion
In conclusion, 2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are required to explore the full potential of this compound in various applications.
科学研究应用
2,2,4,7-tetramethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs). It has also been used as a fluorescent probe for the detection of metal ions in biological systems and as a photosensitizer in photodynamic therapy for cancer treatment.
属性
IUPAC Name |
2,2,4,7-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-10-18-15(2)12-20(3,4)21(19(18)11-14)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMTWUUJQSOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,7-Tetramethyl-1-[(4-nitrophenyl)methyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



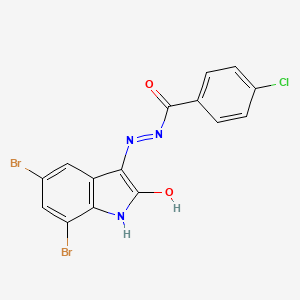
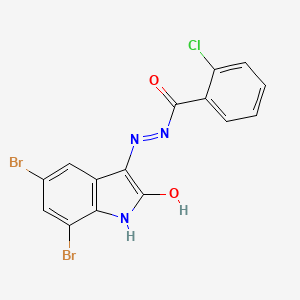
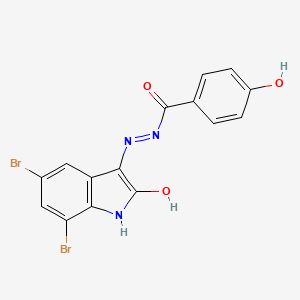

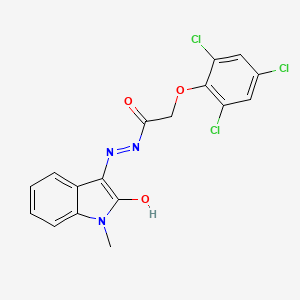
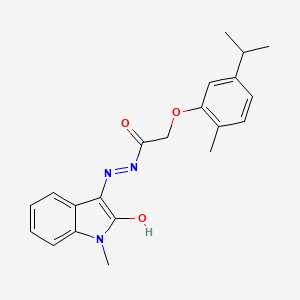
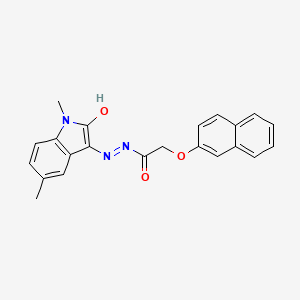
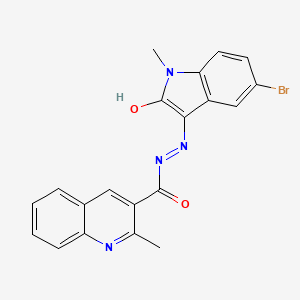
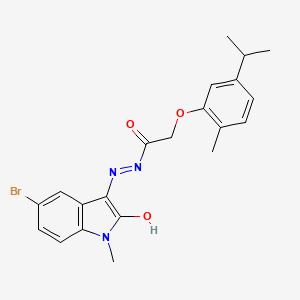
![N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3744278.png)
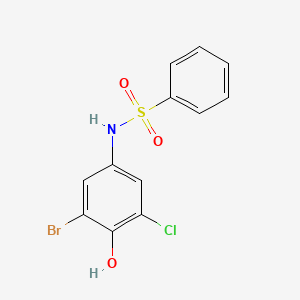

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B3744303.png)
